Methyl 3-(2,3-dichlorophenyl)propionate
Description
Methyl 3-(2,3-dichlorophenyl)propionate is an organochlorine ester characterized by a propionate backbone substituted with a 2,3-dichlorophenyl group. Its systematic name reflects the methyl ester of 3-(2,3-dichlorophenyl)propionic acid. The compound’s structure (Fig. 1) includes a phenyl ring with chlorine atoms at the 2- and 3-positions, which significantly influence its electronic and steric properties. This compound is often studied in the context of agrochemicals, pharmaceuticals, and materials science due to the bioactivity of dichlorophenyl derivatives .
Crystallographic studies (e.g., ) highlight its planar phenyl ring and ester group conformation, which affect solubility and intermolecular interactions . Notably, derivatives of dichlorophenylpropionates are precursors for synthesizing therapeutic agents, such as calcium channel blockers like clevidipine, which shares structural motifs with this compound .
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
methyl 3-(2,3-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,5-6H2,1H3 |
InChI Key |
ZBYOJVCWTWVYRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Group Variations
Methyl 3-(2,3-dichlorophenyl)propionate belongs to a broader class of dichlorophenyl esters. Key analogs and their distinctions include:
Key Observations :
- Substituent Position : The 2,3-dichloro configuration in the target compound confers distinct steric hindrance compared to 3,5-dichloro analogs (e.g., DCPT in ), altering binding affinity in biological systems .
- Functional Groups : The trifluoromethyl analog (DW758) exhibits higher lipophilicity (logP ~3.5) due to fluorine’s electronegativity, enhancing membrane permeability in agrochemical applications . In contrast, clevidipine’s dihydropyridine ring enables π-π stacking with ion channels, critical for its antihypertensive action .
Reactivity Differences :
- The amino-substituted analog (CAS 277745-44-5) undergoes nucleophilic reactions at the amino group, enabling peptide coupling for drug derivatization .
- Methyl 2,3-dichloropropionate (CAS 36997-03-2) lacks aromaticity, leading to faster hydrolysis under basic conditions compared to the target compound .
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